molecular formula C14H10FN3O B2797608 4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide CAS No. 2034586-04-2

4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide

Cat. No. B2797608
CAS RN: 2034586-04-2
M. Wt: 255.252
InChI Key: XLRCIZIDPBNCTK-UHFFFAOYSA-N
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Description

The compound “4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology .


Synthesis Analysis

Pyrazolo[3,4-b]pyridine derivatives were synthesized based on scaffold hopping and computer-aided drug design . The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been reported from 2017 to 2021 .


Molecular Structure Analysis

The molecular structure of this compound is a derivative of pyrazolo[3,4-b]pyridine . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8, and 19.0 D .

Scientific Research Applications

Heterocyclic Scaffold in Kinase Inhibition

Pyrazolo[3,4-b]pyridine has been highlighted for its versatility in designing kinase inhibitors due to its ability to interact with multiple binding modes, serving as a key scaffold in kinase inhibitor design. This heterocycle typically binds to the hinge region of the kinase, showcasing its utility in developing potent and selective kinase inhibitors. This scaffold's adaptability in forming additional interactions within the kinase pocket underscores its significance in medicinal chemistry and drug development (Wenglowsky, 2013).

Heterocyclic N-oxide Molecules in Organic Synthesis and Medicinal Applications

Heterocyclic N-oxide derivatives, including those from pyridine and indazole, have demonstrated remarkable functionalities in both organic synthesis and medicinal applications. These compounds have been employed in forming metal complexes, designing catalysts for asymmetric catalysis, and as intermediates in synthesizing drugs with anticancer, antibacterial, and anti-inflammatory activities. The heterocyclic N-oxide motif's broad utility in advanced chemistry and drug development investigations highlights its potential for future research applications (Li et al., 2019).

Pyrazolo[1,5-a]pyrimidine Scaffold in Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold is notable in drug discovery for its broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists. This privileged heterocycle serves as a building block for developing drug-like candidates, with extensive structure-activity relationship (SAR) studies underscoring its utility in generating leads for various disease targets. The ongoing exploration of this scaffold by medicinal chemists suggests its potential for developing future drug candidates (Cherukupalli et al., 2017).

properties

IUPAC Name

4-fluoro-N-pyrazolo[1,5-a]pyridin-5-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O/c15-11-3-1-10(2-4-11)14(19)17-12-6-8-18-13(9-12)5-7-16-18/h1-9H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRCIZIDPBNCTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC3=CC=NN3C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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